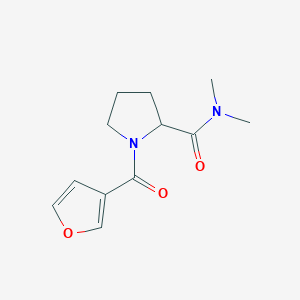
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is also known as MMBX and has been synthesized using different methods.
Scientific Research Applications
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes, which leads to its anti-cancer and anti-inflammatory properties. It has also been proposed that the compound forms a complex with metal ions, which leads to its use as a fluorescent probe.
Biochemical and Physiological Effects:
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole has been found to have various biochemical and physiological effects. In animal models, it has been found to reduce the size of tumors and inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been found to selectively bind to certain metal ions, which makes it a potential tool for studying metal ion transport in biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole in lab experiments is its potential applications in various fields of scientific research. It has been found to have anti-cancer and anti-inflammatory properties, and it can also be used as a fluorescent probe. Additionally, it is relatively easy to synthesize and can be obtained in high purity.
One limitation of using 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole in lab experiments is its limited solubility in water, which can make it difficult to use in biological systems. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research can be done on its use as a fluorescent probe for detecting metal ions in biological systems. Finally, more studies can be conducted to fully understand its mechanism of action and potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is a heterocyclic compound that has potential applications in various fields of scientific research. It can be synthesized using different methods and has been found to have anti-cancer and anti-inflammatory properties. Additionally, it can be used as a fluorescent probe for detecting metal ions in biological systems. However, its limited solubility in water and unclear mechanism of action are limitations that need to be addressed in future research.
Synthesis Methods
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole can be synthesized using different methods. One of the methods involves the reaction of 2-amino-4-methylmorpholine and 2-carboxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-chloro-4-methylmorpholine and 2-hydroxybenzaldehyde in the presence of a base. These methods have been optimized to improve the yield and purity of the compound.
properties
IUPAC Name |
2-(2-methylmorpholin-4-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-8-14(6-7-15-9)12-13-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBRVFDQBMYYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)




![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)